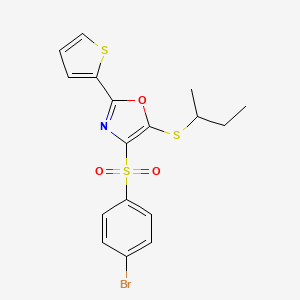

4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole

Description

The compound 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a 4-bromophenylsulfonyl group, a sec-butylthio chain, and a thiophen-2-yl moiety. Its structural complexity arises from the combination of electron-withdrawing (sulfonyl) and electron-donating (thioether) groups, which influence its physicochemical and biological properties.

- Sulfonation: Formation of sulfonyl groups using reagents like phosphorus oxychloride (POCl₃) .

- Thioether coupling: Introduction of thiol-containing substituents via nucleophilic substitution or radical reactions .

- Oxazole ring construction: Cyclization of hydrazide intermediates with carboxylic acids .

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-5-butan-2-ylsulfanyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEMJSTZQNDBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the bromophenyl, sulfonyl, sec-butylthio, and thiophen-2-yl groups through various substitution and coupling reactions. Key reagents may include bromobenzene derivatives, sulfonyl chlorides, sec-butylthiol, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the bromophenyl ring.

Scientific Research Applications

Pharmacological Potential

Research has indicated that 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole may serve as a pharmacophore in drug development. Its structural components can interact with biological targets such as enzymes and receptors. Notably:

- Antimicrobial Activity : The compound has shown potential against various microbial strains. For instance, derivatives of related compounds have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity against human breast adenocarcinoma cell lines (e.g., MCF7) through assays like the Sulforhodamine B assay . The presence of the bromophenyl group may enhance binding affinity to cancer cell receptors.

- Mechanism of Action : The sulfonyl and thiophenic groups are believed to play crucial roles in modulating biological activity by influencing binding interactions with target proteins.

Industrial Applications

In the industrial sector, this compound is being explored for:

- Advanced Materials Development : Its unique chemical properties make it suitable for creating polymers and coatings with enhanced performance characteristics.

- Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of various specialty chemicals utilized in different industrial processes.

Case Studies

- Antimicrobial Study : A study involving derivatives of 4-bromophenyl-thiazol compounds showed promising antimicrobial activity against resistant strains, suggesting that modifications to the structure could enhance efficacy against pathogens .

- Cancer Research : Molecular docking studies on related thiazole derivatives indicated strong binding affinities to estrogen receptors in breast cancer cells, highlighting the potential for developing targeted therapies based on structural analogs .

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophen-2-yl groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Impact of Core Heterocycle

- Oxazole vs. Oxadiazole/Thiadiazole :

- Oxazole derivatives (e.g., target compound) exhibit moderate lipophilicity (XLogP3 ~5–6), favoring membrane penetration. In contrast, oxadiazole and thiadiazole analogs (e.g., ) show lower logP values (2.5–4.0), correlating with improved aqueous solubility .

- Thiadiazole-based compounds demonstrate marked anticancer activity (e.g., IC₅₀ = 1.28 μg/mL against breast cancer cells) due to enhanced hydrogen bonding with cellular targets .

Role of Substituents

- Bromophenyl Group: Enhances halogen bonding with biological targets (e.g., enzyme active sites) .

- Thioether vs. Sulfonyl Groups :

Biological Activity

4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a bromophenyl moiety, sulfonyl group, and thiophene, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl and thiophene groups are believed to play crucial roles in modulating enzyme activity and receptor interactions. Specifically, the compound may exhibit:

- Inhibition of Enzymatic Activity : The sulfonyl group can enhance binding affinity to target enzymes, potentially leading to inhibition of pathways involved in inflammation and pain.

- Receptor Modulation : The presence of the thiophene moiety may facilitate interactions with specific receptors, influencing cellular signaling pathways.

Antinociceptive Effects

Recent studies have investigated the analgesic properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant antinociceptive activity in animal models. In a study evaluating new oxazol-5(4H)-one derivatives, compounds with a diarylsulfone moiety exhibited analgesic effects through mechanisms such as TRPV1 antagonism and COX inhibition .

Cytotoxicity

Research has also focused on the cytotoxic effects of related compounds. A study on 4-benzyl-1,3-oxazole derivatives incorporating the bromophenylsulfonyl fragment revealed varying degrees of cytotoxicity against cancer cell lines. These findings suggest that structural modifications can significantly impact biological activity .

Case Studies

- Analgesic Activity Assessment : In a comparative study involving newly synthesized oxazolones, compounds featuring the 4-bromophenylsulfonyl group were tested for analgesic efficacy using the writhing test and hot plate test. Results indicated that certain derivatives exhibited potent analgesic effects comparable to established analgesics .

- Histopathological Analysis : The acute toxicity and histopathological effects of related oxazolones were evaluated in mice. The assessment revealed no significant toxicological effects on major organs, suggesting a favorable safety profile for further development as therapeutic agents .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Analgesic | COX inhibition, TRPV1 antagonism |

| Dapsone (similar sulfone) | Anti-inflammatory | Neutrophil modulation |

| Celecoxib (COX inhibitor) | Analgesic/anti-inflammatory | COX-2 selective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.